3,4-Xylyl N-(o-tolyl)carbamate
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Overview
Description
3,4-Xylyl N-(o-tolyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and materials science. The compound is characterized by the presence of a carbamate group (-NHCOO-) attached to a 3,4-xylyl group and an o-tolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Xylyl N-(o-tolyl)carbamate typically involves the reaction of 3,4-xylyl isocyanate with o-toluidine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds via the formation of a urethane linkage between the isocyanate and the amine group of o-toluidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3,4-Xylyl N-(o-tolyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the compound can lead to the formation of corresponding quinones.
Reduction: Reduction can yield amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3,4-Xylyl N-(o-tolyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 3,4-Xylyl N-(o-tolyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit acetylcholinesterase, an enzyme involved in neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Xylyl N-(o-tolyl)carbamate
- 2,3-Xylyl N-(o-tolyl)carbamate
- 2,3-Xylyl N-(m-tolyl)carbamate
Uniqueness
3,4-Xylyl N-(o-tolyl)carbamate is unique due to its specific substitution pattern on the aromatic rings. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar carbamate compounds.
Properties
Molecular Formula |
C16H17NO2 |
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Molecular Weight |
255.31 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C16H17NO2/c1-11-8-9-14(10-13(11)3)19-16(18)17-15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H,17,18) |
InChI Key |
CEGJGWKXOLQRQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)NC2=CC=CC=C2C)C |
Origin of Product |
United States |
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